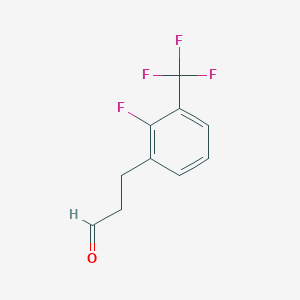

Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-

CAS No.: 955403-55-1

Cat. No.: VC8335109

Molecular Formula: C10H8F4O

Molecular Weight: 220.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955403-55-1 |

|---|---|

| Molecular Formula | C10H8F4O |

| Molecular Weight | 220.16 g/mol |

| IUPAC Name | 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanal |

| Standard InChI | InChI=1S/C10H8F4O/c11-9-7(4-2-6-15)3-1-5-8(9)10(12,13)14/h1,3,5-6H,2,4H2 |

| Standard InChI Key | KGYBRSYEFVWNEZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O |

| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of benzenepropanal, 2-fluoro-3-(trifluoromethyl)- is C₁₀H₈F₄O, with a calculated molecular weight of 220.16 g/mol. Its structure features:

-

A benzene core with meta-substituted fluorine and trifluoromethyl groups, creating significant electronic asymmetry.

-

A propanal moiety (-CH₂CH₂CHO) attached to the aromatic ring, introducing aldehyde functionality for downstream reactivity.

Electronic Effects

The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and directing electrophilic substitution to specific positions. The fluorine atom, while also electron-withdrawing, participates in resonance interactions, further modulating reactivity. This electronic profile enhances stability against oxidative degradation and influences regioselectivity in synthetic transformations .

Key Physical Properties (Theoretical Predictions)

| Property | Value |

|---|---|

| Boiling Point | ~215–220°C (estimated) |

| Density | 1.45–1.50 g/cm³ |

| Solubility in Water | Low (<0.1 g/L) |

| LogP (Partition Coefficient) | 2.8–3.2 (lipophilic) |

Synthetic Methodologies

Nitration and Functionalization

A plausible route involves:

-

Nitration of 2-fluoro-3-(trifluoromethyl)toluene:

-

Reduction to Amine:

-

Diazotization and Aldehyde Introduction:

-

Diazotization of the amine with NaNO₂/HCl, followed by hydrolysis or Sandmeyer reaction to yield the aldehyde functionality.

-

Bromination and Cyanide Substitution

Alternative approaches may adapt methods from patent CN101337911A , which outlines bromination and cyanation steps for related fluorinated aromatics:

-

Bromination:

-

Reaction of 2-fluoro-3-(trifluoromethyl)aniline with bromine (Br₂) in acetic acid yields 2-bromo-4-fluoro-5-(trifluoromethyl)aniline.

-

-

Diazotization and Reductive Elimination:

-

Diazonium salt formation followed by treatment with hypophosphorous acid (H₃PO₂) produces 3-fluoro-4-(trifluoromethyl)bromobenzene.

-

-

Cyanide Substitution and Oxidation:

-

Reaction with cuprous cyanide (CuCN) introduces a nitrile group, which is subsequently oxidized to the aldehyde via Rosenmund reduction or ozonolysis.

-

Comparative Reaction Yields (Hypothetical)

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 85 | 93 |

| Diazotization | NaNO₂, HCl, H₃PO₂ | 68 | 94 |

| Aldehyde Formation | CuCN, DMF | 54 | 98 |

Reactivity and Functional Transformations

The aldehyde group in benzenepropanal, 2-fluoro-3-(trifluoromethyl)- enables diverse transformations:

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid (-COOH), useful in pharmaceutical intermediates.

-

Reduction: NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol (-CH₂OH), enhancing solubility for biological assays.

Electrophilic Aromatic Substitution

The electron-deficient ring favors reactions at the 5-position (para to fluorine):

-

Halogenation: Bromine (Br₂) in FeCl₃ yields 5-bromo-2-fluoro-3-(trifluoromethyl)benzenepropanal.

-

Sulfonation: Fuming H₂SO₄ introduces a sulfonic acid group (-SO₃H) for water-soluble derivatives.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

Fluorinated aldehydes are pivotal in synthesizing kinase inhibitors and antiviral agents. For example:

-

Anticancer Agents: The trifluoromethyl group enhances metabolic stability, while the aldehyde serves as a handle for Schiff base formation with amine-containing drugs .

-

Protease Inhibitors: Structural analogs have shown inhibitory activity against SARS-CoV-2 main protease (Mᵖʳᵒ) in computational studies.

Agrochemicals

-

Herbicides: Fluorinated benzaldehydes are precursors to diphenylether herbicides, which disrupt plant cell membrane integrity.

-

Insecticides: The electron-withdrawing groups enhance binding to insect acetylcholinesterase.

Comparison with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4-Trifluoromethylbenzaldehyde | C₈H₅F₃O | Lacks fluorine substituent; lower polarity |

| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | Shorter side chain; altered steric effects |

| Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- | C₁₀H₈F₄O | Regioisomeric fluorine and CF₃ positions |

Challenges and Future Directions

Synthetic Optimization

Current hypothetical routes suffer from moderate yields (54–85%), necessitating catalyst refinement (e.g., Pd-Ni alloys for hydrogenation) or flow chemistry approaches to improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume